1-Hydroxy-6-methoxyindane-1-carboxylic acid
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Overview
Description
1-Hydroxy-6-methoxyindane-1-carboxylic acid is an organic compound belonging to the indane family. Indane derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound features a hydroxyl group, a methoxy group, and a carboxylic acid group attached to the indane ring, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-methoxyindane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indane derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 1-position can be achieved through various hydroxylation reactions, such as using hydrogen peroxide or other oxidizing agents.
Methoxylation: The methoxy group at the 6-position can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and advanced reaction conditions are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-methoxyindane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
1-Hydroxy-6-methoxyindane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methoxyindane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
- 1-Hydroxy-2-methoxyindane-1-carboxylic acid
- 1-Hydroxy-6-ethoxyindane-1-carboxylic acid
- 1-Hydroxy-6-methoxyindan-2-carboxylic acid
Uniqueness: 1-Hydroxy-6-methoxyindane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydroxyl, methoxy, and carboxylic acid groups allows for versatile chemical modifications and a wide range of applications.
Properties
IUPAC Name |
1-hydroxy-6-methoxy-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-8-3-2-7-4-5-11(14,10(12)13)9(7)6-8/h2-3,6,14H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDTUVALFSAXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2(C(=O)O)O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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